molecular formula C7H8N2O3 B3025282 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid CAS No. 941243-83-0

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Cat. No. B3025282
CAS RN: 941243-83-0
M. Wt: 168.15 g/mol
InChI Key: ZXECTTZQEACQGR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Two of the carbon atoms in the ring are substituted with methyl groups, and the ring also contains a carboxylic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.15 and a molecular formula of C7H8N2O3 . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Reactions of Biginelli-Compounds : 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid derivatives are explored for various reactions, including methylation, acylation, and the formation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. These studies also cover Dimroth-like rearrangement and intramolecular Friedl-Crafts acylation, providing insight into the synthesis of 4,6-disubstituted-pyrimidine-5-carbonitriles (Kappe & Roschger, 1989).

Antimicrobial Applications

  • Antimicrobial Evaluation : Novel derivatives of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid demonstrate significant antibacterial and promising antifungal activities. This highlights the compound's potential in antimicrobial applications (Shastri & Post, 2019).

NMR Spectroscopy and Molecular Studies

  • Proton NMR Spectra Analysis : The study of the proton NMR spectra of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid and its derivatives provides valuable information on covalent hydration and molecular structure, crucial for understanding its chemical behavior (Kress, 1994).

Quantum Chemical Studies

  • Electronic Structure and Reactivity : Quantum chemical studies on derivatives of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid reveal insights into their electronic structures and reactivity, especially in reactions with nitrating agents, enhancing understanding of their chemical properties (Mamarakhmonov et al., 2016).

Crystallography and Molecular Design

  • Crystal Structure Analysis : Investigations into the crystal structure of esters of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid offer insights into their molecular conformation and potential biological activities, contributing to the design of new compounds (Zavodnik et al., 2005).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5,6-dimethyl-2-oxo-1H-pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-4(2)8-7(12)9-5(3)6(10)11/h1-2H3,(H,10,11)(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXECTTZQEACQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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